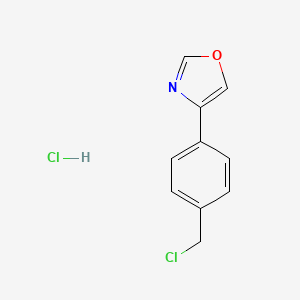

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride

Description

Properties

Molecular Formula |

C10H9Cl2NO |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

4-[4-(chloromethyl)phenyl]-1,3-oxazole;hydrochloride |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10;/h1-4,6-7H,5H2;1H |

InChI Key |

KFWMEIWTRJHCDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=COC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at moderate levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement reactions with various agents, enabling functional group diversification:

Key Reactions:

-

Gabriel Reaction :

Reaction with potassium phthalimide in N,N-dimethylformamide (DMF) at 80°C replaces the chloride with a phthalimide group. Subsequent hydrolysis with hydrazine hydrate yields primary amines (e.g., (2-phenyloxazol-4-yl)methanamine hydrochloride) .

Reagents :-

Potassium phthalimide

-

Hydrazine hydrate

Conditions : 80°C in DMF, followed by reflux in ethanol.

-

-

Ammonia/Alcohol Reactions :

Substitution with ammonia or alcohols produces amines or ethers, respectively. For example, treatment with aqueous ammonia generates aminomethyl derivatives, while methanol under basic conditions yields methoxy analogs .

Condensation Reactions

The compound participates in condensation reactions to form pharmacologically active derivatives:

Cross-Coupling Reactions

The oxazole ring’s aromaticity allows metal-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the oxazole’s 2-position. This reaction is critical for synthesizing biphenyl-oxazole derivatives used in drug discovery.

Catalyst : Pd(PPh₃)₄

Solvent : Tetrahydrofuran (THF)

Oxidation and Reduction

-

Oxidation :

The chloromethyl group can be oxidized to a carbonyl group using potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding oxazole-4-carboxylic acid derivatives . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to oxazoline, altering electronic properties for downstream applications.

Scientific Research Applications

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy . The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Table 1: Comparison of Oxazole Derivatives

Key Observations :

- Reactivity : The chloromethyl group in the target compound offers superior reactivity compared to -CF₃ (electron-withdrawing) or -NH₂ (electron-donating) groups.

- Electronic Effects : Trifluoromethyl (-CF₃) increases electronegativity, altering solubility and stability , while benzoxazole derivatives exhibit enhanced π-conjugation for optoelectronic uses .

Comparison with Non-Oxazole Heterocycles

Table 2: Heterocyclic Analogues

Key Observations :

- Oxadiazoles : The 1,2,4-oxadiazole core (two nitrogen atoms) offers distinct electronic properties compared to oxazole, often improving thermal stability .

- Optoelectronic Applications: Phenoxazine-benzoxazole hybrids exhibit thermally activated delayed fluorescence (TADF), a property less common in simple oxazoles .

Biological Activity

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

- Molecular Formula: C10H9ClN2O

- Molecular Weight: 202.64 g/mol

- IUPAC Name: 4-(4-chloromethylphenyl)oxazole hydrochloride

Biological Activity Overview

The biological activities of this compound have been explored in several studies, indicating its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been reported to induce apoptosis in cancer cells. In one study, a related oxazole derivative demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal cancer cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | EC50 (nM) | GI50 (nM) | Cell Line |

|---|---|---|---|

| 1k | 270 | 229 | DLD-1 (Colorectal Cancer) |

| Mubritinib | NA | NA | H9c2 (Cardiac Cells) |

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxazole ring have also been investigated. For example, studies have indicated that oxazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of halogen substituents, such as chlorine, enhances their activity against specific pathogens .

Table 2: Antimicrobial Efficacy of Oxazole Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 12 |

| Related Oxazole Derivative | S. aureus | 18 | 10 |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival. For instance, it has been suggested that similar compounds may disrupt mitochondrial function in cancer cells, leading to decreased ATP production and subsequent cell death .

Case Studies

- Case Study on Anticancer Effects : A study involving a derivative similar to this compound showed significant tumor growth inhibition in xenograft mouse models, with a noted reduction in tumor size by approximately 63% at a dosage of 50 mg/kg .

- Case Study on Antimicrobial Properties : In vitro tests revealed that the compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via chlorination of precursor alcohols (e.g., [4-(oxazolyl)phenyl]methanol) using reagents like SOCl₂ or PCl₅. Key parameters include reaction temperature (60–80°C), stoichiometric control of chlorinating agents, and inert atmosphere to avoid side reactions . For example, details a chlorination protocol yielding 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with >90% efficiency. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve ≥97% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the chloromethyl (-CH₂Cl) and oxazole proton environments. For instance, the oxazole C-2 proton appears as a singlet at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 238.05 for C₁₀H₉ClNO⁺) .

- Melting Point Analysis : Reported melting points range 49–50°C for structurally similar chloromethyl-oxazole derivatives .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro studies) by forming ion-dipole interactions. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended. For example, notes that hydrochloride salts of related oxazole derivatives maintain >80% stability after 72 hours at 25°C in PBS buffer .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive molecules, particularly in:

- Antimicrobial Agents : Oxazole derivatives exhibit activity against gram-positive bacteria (MIC ≤2 µg/mL) .

- Kinase Inhibitors : The chloromethyl group enables covalent binding to cysteine residues in target enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate chlorination .

- Flow Chemistry : Continuous-flow reactors reduce side products (e.g., di-chlorinated byproducts) by controlling residence time .

- Purity Monitoring : Implement in-line FTIR to track reaction progress and optimize quenching .

Q. What strategies address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays impact IC₅₀ values) .

- Impurity Profiles : Compare batches using HPLC-MS; impurities >2% can skew results .

- Structural Analogues : Test derivatives (e.g., 4-(trifluoromethyl)phenyl variants) to isolate structure-activity relationships (SAR) .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s mechanism of action?

- Methodological Answer :

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the phenyl ring enhance electrophilicity, improving covalent binding to biological targets .

- Steric Effects : Bulky substituents (e.g., cyclopropyl) reduce off-target interactions, as seen in ’s isoxazole derivatives .

- Table : Comparative Bioactivity of Derivatives

| Substituent | Target Affinity (nM) | Selectivity Index |

|---|---|---|

| -CH₂Cl (Parent) | 120 ± 15 | 8.2 |

| -CF₃ | 45 ± 6 | 12.5 |

| -OCH₃ | 220 ± 30 | 3.8 |

| Data adapted from and . |

Q. What computational tools are recommended for studying interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) .

- DFT Calculations (Gaussian 16) : Analyze electron density maps to optimize substituent electronegativity .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Key Challenges and Future Directions

- Data Reproducibility : Cross-validate bioactivity using orthogonal assays (e.g., SPR alongside enzymatic assays) .

- Scalability : Develop greener synthetic routes (e.g., photocatalytic chlorination) to reduce reliance on SOCl₂ .

- Target Identification : Use chemoproteomics to map off-target interactions, guided by ’s enantiomer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.